molecular formula C32H20F6N4O2S2 B447993 Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}

Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}

Cat. No.: B447993
M. Wt: 670.7g/mol
InChI Key: MGLFYBSEPIAKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone} is a useful research compound. Its molecular formula is C32H20F6N4O2S2 and its molecular weight is 670.7g/mol. The purity is usually 95%.
BenchChem offers high-quality Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone} including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H20F6N4O2S2

Molecular Weight

670.7g/mol

IUPAC Name

[4-[4-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]phenyl]phenyl]-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone

InChI

InChI=1S/C32H20F6N4O2S2/c1-13-11-19(31(33,34)35)21-23(39)27(45-29(21)41-13)25(43)17-7-3-15(4-8-17)16-5-9-18(10-6-16)26(44)28-24(40)22-20(32(36,37)38)12-14(2)42-30(22)46-28/h3-12H,39-40H2,1-2H3

InChI Key

MGLFYBSEPIAKSF-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(C=C(N=C6S5)C)C(F)(F)F)N)N)C(F)(F)F

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(C=C(N=C6S5)C)C(F)(F)F)N)N)C(F)(F)F

Origin of Product

United States

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